5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with bromine and chlorine sources. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or chlorine positions, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylimidazo[4,5-f]quinoline: Similar in structure but lacks the bromine atom.
5-Bromo-2-chloroimidazo[1,2-a]pyridine: Similar halogenation pattern but different core structure.
3-Methylimidazo[4,5-f]quinoline: Lacks both bromine and chlorine atoms.
Uniqueness
5-Bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various applications.
Properties
Molecular Formula |
C6H4BrClN4O |
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Molecular Weight |
263.48 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methylimidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrClN4O/c1-11-5(13)3-4(7)9-2-12(3)10-6(11)8/h2H,1H3 |
InChI Key |
WPOXWYJKBXCHBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2N=C1Cl)Br |
Origin of Product |
United States |
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